N-(4-sulfamoylnaphthalen-1-yl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylnaphthalen-1-yl)propanamide typically involves the reaction of 4-aminonaphthalene-1-sulfonamide with propanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylnaphthalen-1-yl)propanamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-sulfamoylnaphthalen-1-yl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-sulfamoylnaphthalen-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis . Additionally, it may interact with cellular pathways involved in cell growth and proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-sulfamoylphenyl)propanamide: Similar structure but with a phenyl group instead of a naphthyl group.
N-(4-sulfamoylbenzyl)propanamide: Contains a benzyl group instead of a naphthyl group.
N-(4-sulfamoylnaphthalen-1-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-(4-sulfamoylnaphthalen-1-yl)propanamide is unique due to its naphthyl group, which imparts distinct chemical and biological properties compared to its phenyl and benzyl analogs . The naphthyl group enhances the compound’s ability to interact with aromatic amino acids in proteins, potentially increasing its binding affinity and specificity .
Properties
Molecular Formula |
C13H14N2O3S |
---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
N-(4-sulfamoylnaphthalen-1-yl)propanamide |
InChI |
InChI=1S/C13H14N2O3S/c1-2-13(16)15-11-7-8-12(19(14,17)18)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H,15,16)(H2,14,17,18) |
InChI Key |
NSVIIGYLOOHSNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N |
Origin of Product |
United States |
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